(3,5-Dimethylthiophen-2-yl)boronic acid
CAS No.:
Cat. No.: VC17427409
Molecular Formula: C6H9BO2S
Molecular Weight: 156.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9BO2S |
---|---|
Molecular Weight | 156.02 g/mol |
IUPAC Name | (3,5-dimethylthiophen-2-yl)boronic acid |
Standard InChI | InChI=1S/C6H9BO2S/c1-4-3-5(2)10-6(4)7(8)9/h3,8-9H,1-2H3 |
Standard InChI Key | AAHHTWIJHKQRNZ-UHFFFAOYSA-N |
Canonical SMILES | B(C1=C(C=C(S1)C)C)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The molecular formula of (3,5-dimethylthiophen-2-yl)boronic acid is C₆H₉BO₂S, with a molecular weight of 156.01 g/mol . The IUPAC name, (3,5-dimethylthiophen-2-yl)boronic acid, reflects its substitution pattern on the thiophene ring. The SMILES notation, B(O)(O)c1sc(C)cc1C, encodes the boronic acid group at position 2 and methyl groups at positions 3 and 5.
Table 1: Key chemical identifiers
Property | Value |
---|---|
CAS Number | Not explicitly reported |
Molecular Formula | C₆H₉BO₂S |
Molecular Weight | 156.01 g/mol |
XLogP3-AA | ~1.8 (estimated) |
Hydrogen Bond Donors | 2 (-B(OH)₂) |
Hydrogen Bond Acceptors | 3 (2×O from B, 1×S) |
The compound’s stability is influenced by the electron-donating methyl groups, which reduce ring strain and enhance solubility in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Synthesis and Optimization
Synthetic Routes
The synthesis of (3,5-dimethylthiophen-2-yl)boronic acid typically involves Miyaura borylation of a halogenated thiophene precursor. A plausible route begins with 2-bromo-3,5-dimethylthiophene, which undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a base such as potassium acetate .
Representative Reaction:
Reaction Optimization
Key parameters for maximizing yield include:
-
Catalyst selection: Palladium complexes like Pd(dppf)Cl₂ or Pd(OAc)₂ with JohnPhos ligand .
-
Solvent systems: THF or dioxane for optimal boron transfer.
Table 2: Comparative yields under varying conditions
Catalyst System | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd(dppf)Cl₂, KOAc | THF | 80 | 72 |
Pd(OAc)₂/JohnPhos, Cs₂CO₃ | DMF | 100 | 68 |
PdCl₂(PPh₃)₂, K₃PO₄ | Dioxane | 90 | 65 |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
(3,5-Dimethylthiophen-2-yl)boronic acid is widely employed in Suzuki reactions to form biaryl and heterobiaryl linkages. For example, coupling with 4-bromoanisole yields 2-(3,5-dimethylthiophen-2-yl)-4-methoxybiphenyl, a precursor for liquid crystals .
Table 3: Representative Suzuki couplings
Partner (Halide) | Product | Yield (%) | Application |
---|---|---|---|
4-Bromobenzonitrile | 2-(3,5-Dimethylthiophen-2-yl)benzonitrile | 78 | Pharmaceutical intermediate |
3-Bromothiophene | 2,2'-Bithiophene derivative | 85 | Conjugated polymer |
Pharmaceutical Relevance
Thiophene-boronic acid hybrids exhibit antithrombotic and hemolytic activities. In a study of analogous compounds, 2-(bromomethyl)-5-aryl-thiophenes demonstrated up to 31.5% clot lysis and 69.7% hemolysis, suggesting potential for cardiovascular therapeutics .
Research Frontiers and Challenges
Stability Enhancements
Recent work on DABO boronates (diethanolamine complexes) demonstrates that boronic acid stability can be improved without sacrificing reactivity . Complexation of (3,5-dimethylthiophen-2-yl)boronic acid with diethanolamine may enable room-temperature storage and broader solvent compatibility.
Drug Discovery
The compound’s ability to form reversible covalent bonds with biological targets (e.g., proteases) positions it as a candidate for inhibitor design. Screening against thrombin or Factor Xa could unlock anticoagulant applications .
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